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Cat. No.: B1672622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen

and sulfur atoms, represents a cornerstone in medicinal chemistry. Its unique electronic

properties and structural versatility have led to the development of a diverse range of

derivatives with significant pharmacological activities. This technical guide provides an in-depth

overview of the pharmacological profile of isothiazole derivatives, focusing on their

mechanisms of action, quantitative biological data, and the experimental methodologies used

for their evaluation.

Anticancer Activity
Isothiazole derivatives have demonstrated potent anticancer activity across various cancer cell

lines. Their mechanisms of action often involve the inhibition of key enzymes that are crucial for

cancer cell proliferation, survival, and metastasis.

Inhibition of Protein Kinases
Several families of isothiazole derivatives have been identified as potent inhibitors of protein

kinases, which are frequently dysregulated in cancer.

c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is a well-established target in

oncology. Certain isothiazole derivatives have been shown to inhibit c-Met kinase activity at
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nanomolar concentrations, thereby disrupting downstream signaling pathways involved in

cell growth and invasion.

Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their

overexpression is common in many tumors. Isothiazole-based compounds have been

developed as inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis.

Cyclin G-Associated Kinase (GAK) Inhibitors: Isothiazolo[5,4-b]pyridines have been

identified as potent and selective inhibitors of GAK. For instance, SGC-GAK-1 demonstrates

a GAK affinity with an IC50 value of 48 nM in a live cell assay and exhibits over 50-fold

selectivity when tested against a panel of more than 400 human kinases[1].

c-KIT Inhibitors: Thiazolo[5,4-b]pyridine derivatives have been synthesized to target the c-

KIT receptor tyrosine kinase, including imatinib-resistant mutants. Some derivatives show

significant enzymatic inhibitory activity, with IC50 values in the micromolar range, such as

9.87 µM and 4.77 µM for specific compounds against c-KIT mutants[2].

Quantitative Data: Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected isothiazole

derivatives against various human cancer cell lines.
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Compound
Class

Derivative
Example

Cancer Cell
Line

IC50 (µM) Reference

Thiazolyl

Pyridines
Compound 5 A549 (Lung) 0.452 [3]

Thiazole-

Pyrazoline

Hybrids

Compound 11d Generic < 100 [4]

Imidazo[2,1-

b]thiazoles
ITC-2 MCF-7 (Breast) Low µM [5]

Naphthalene-

azine-thiazole
Compound 6a

OVCAR-4

(Ovarian)
1.569 [6]

Thiazolo[5,4-

b]pyridines
Compound 6r

GIST-T1

(Gastrointestinal)
1.15 (GI50) [2]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Signaling Pathway Visualization: c-Met Inhibition
The following diagram illustrates the simplified signaling pathway of c-Met and its inhibition by

isothiazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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